(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate
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Overview
Description
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate is a useful research compound. Its molecular formula is C15H31NO5Si and its molecular weight is 333.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Natural Product Intermediates
This compound serves as a key intermediate in the synthesis of biologically active molecules, including natural products. For example, it has been used in the synthesis of an intermediate of Biotin, a water-soluble vitamin essential for the metabolic cycle, including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis from L-cystine through esterification, protection of amine and thiol, highlights its utility in complex organic synthesis processes (Shuanglin Qin et al., 2014).
Molecular and Crystal Structure Analysis
The compound also plays a role in the study of molecular and crystal structures, as demonstrated by the analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate. This study revealed insights into the conformation-stabilizing function of weak intermolecular bonding, showcasing its importance in understanding molecular conformations and interactions (A. Kozioł et al., 2001).
Facilitating Enantioselective Syntheses
Enantiomerically pure compounds are crucial in pharmaceutical chemistry, and this compound aids in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes, demonstrating its utility in creating specific stereoisomers required for drug development and other applications (P. Jankowski et al., 1999).
Ligand Design for Catalytic Reactions
In catalysis, the design of effective ligands is key to achieving high selectivity and activity. This compound has been utilized in the development of modular amino alcohol ligands containing bulky alkyl groups, serving as chiral controllers for Et2Zn addition to aldehydes. This application underscores its significance in the field of asymmetric synthesis and catalysis (C. Jimeno et al., 2003).
Neuroexcitant Analog Synthesis
Moreover, it has been involved in the enantioselective synthesis of neuroexcitant analogs, illustrating its role in synthesizing compounds with potential therapeutic applications (H. Pajouhesh et al., 2000).
Mechanism of Action
Tert-butoxycarbonyl group
This is a common protecting group used in organic synthesis. It’s used to protect amines from reacting with other reagents during a synthesis .
Tert-butyldimethylsilyl group
This is another protecting group, often used to protect alcohols. It’s known for its stability and resistance to various conditions, which can be beneficial during complex syntheses .
Properties
IUPAC Name |
methyl (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5Si/c1-14(2,3)21-13(18)16-11(12(17)19-7)10-20-22(8,9)15(4,5)6/h11H,10H2,1-9H3,(H,16,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFBJRUJLJWAJR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.